molecular formula C6H14ClN B6616302 methyl[(1-methylcyclopropyl)methyl]amine hydrochloride CAS No. 2712421-24-2

methyl[(1-methylcyclopropyl)methyl]amine hydrochloride

Cat. No. B6616302
CAS RN: 2712421-24-2
M. Wt: 135.63 g/mol
InChI Key: CGKKFHIVJVQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride, also known as Methyl-1-methylcyclopropyl-methylamine hydrochloride, is an organic compound that is widely used in laboratory experiments and scientific research. This compound is used as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used as a building block in the development of pharmaceuticals, as well as in the production of other organic compounds.

Scientific Research Applications

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a building block in the development of pharmaceuticals. It is also used in the study of enzyme kinetics, metabolic pathways, and drug metabolism. Additionally, it is used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.

Mechanism of Action

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride acts as a reagent in the synthesis of organic compounds. It is used to catalyze the formation of new bonds between two molecules. Additionally, it can be used to activate a substrate molecule, allowing it to undergo a chemical reaction. The compound can also act as a catalyst in the formation of new compounds, as well as in the cleavage of existing bonds.
Biochemical and Physiological Effects
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is used in biochemical and physiological experiments. It can be used to study the structure and function of proteins, as well as the metabolic pathways and enzyme kinetics of a given organism. Additionally, it can be used in the study of cell signaling pathways, which play a role in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is relatively stable, and it can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in water. Additionally, it can be toxic if ingested, and it can be corrosive if it comes into contact with skin.

Future Directions

There are several potential future directions for research on methyl[(1-methylcyclopropyl)methyl]amine hydrochloride. One potential direction is to further explore its applications in the development of pharmaceuticals. Additionally, further research could be conducted on its potential use as a catalyst in chemical reactions, as well as its potential use in the synthesis of organic compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on its potential use in the study of enzyme kinetics and metabolic pathways.

Synthesis Methods

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is synthesized from the reaction of 1-methylcyclopropyl-methylamine with hydrochloric acid. This reaction produces a white crystalline solid that is soluble in water. The reaction is typically conducted at a temperature of 80-100°C and a pressure of 1.0-2.0 atm. The reaction is complete in approximately one hour.

properties

IUPAC Name

N-methyl-1-(1-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKFHIVJVQMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-[(methylcyclopropyl)methyl]amine hydrochloride

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